molecular formula C15H15N3O3S B5649234 N-(2,3-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

N-(2,3-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No. B5649234
M. Wt: 317.4 g/mol
InChI Key: CGOSHTFNHFKCOI-UHFFFAOYSA-N
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Description

Benzimidazole sulfonamides, including derivatives similar to N-(2,3-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide, are recognized for their significant pharmaceutical properties. They are part of a broader class of compounds that have been extensively studied for their antibacterial, antiviral, and anticancer activities, among other biological properties.

Synthesis Analysis

The synthesis of benzimidazole sulfonamide derivatives typically involves multi-step reactions, starting with the formation of a benzimidazole core followed by sulfonamidation. Gadad et al. (2000) describe a Vilsmeier-Haak reaction producing derivatives through interaction with aminoguanidine hydrochloride, indicative of the complex synthesis routes possible for such compounds (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000).

Molecular Structure Analysis

The molecular structure of benzimidazole sulfonamides is characterized by the presence of a benzimidazole ring attached to a sulfonamide group. This configuration is essential for their biological activity. Ashraf et al. (2016) have demonstrated the coordination of such molecules to divalent transition metals, highlighting the bidentate chelating nature of these compounds through sulfonamidate nitrogen and benzimidazole nitrogen (Ashraf, Siddiqui, Akbar, Mustafa, Krautscheid, Ullah, Mirza, Sher, Hanif, & Hartinger, 2016).

Chemical Reactions and Properties

Benzimidazole sulfonamides undergo various chemical reactions, including transannulation and reactions with different reagents leading to diverse derivatives. Strelnikova et al. (2018) discussed the Rh(II)-catalyzed transannulation of 1,2,4-oxadiazole derivatives with N-sulfonyl-1,2,3-triazoles, showcasing the chemical versatility of sulfonamide derivatives (Strelnikova, Rostovskii, Starova, Khlebnikov, & Novikov, 2018).

Physical Properties Analysis

The physical properties of benzimidazole sulfonamides, such as solubility, melting point, and crystalline structure, are influenced by their specific substituents. Eltayeb et al. (2011) detailed the crystal structure of a solvated benzimidazole compound, providing insight into the molecular conformation and interactions within the crystal lattice (Eltayeb, Teoh, Yeap, & Fun, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of benzimidazole sulfonamides are critical for their biological efficacy. These compounds exhibit a range of activities against various pathogens due to their ability to interact with biological targets. Zhang et al. (2017) explored the design and synthesis of benzimidazole-incorporated sulfonamide analogues, highlighting their antimicrobial evaluation and potential mechanisms of action (Zhang, He, Peng, Zhang, Gopala, Tangadanchu, Gan, & Zhou, 2017).

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has focused on synthesizing various sulfonamides, including compounds similar to N-(2,3-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide, and studying their antimicrobial activities. For instance, Badgujar et al. (2018) synthesized a series of new sulfonamides and tested them for in vitro antimicrobial activities against selected bacterial and fungal strains. These compounds exhibited significant antimicrobial and antioxidant activities (Badgujar, More, & Meshram, 2018). Similarly, Ashraf et al. (2016) incorporated the sulfonamide pharmacophore into the benzimidazole scaffold, resulting in compounds with potent antimicrobial activity against various bacterial strains (Ashraf et al., 2016).

Potential in Treating Skin Diseases

G. Ouvry et al. (2018) discussed the discovery of a potent inverse agonist, structurally related to the sulfonamide , with in vivo activity in an IL-23-induced mouse skin inflammation model, suggesting potential applications in treating skin diseases like psoriasis (Ouvry et al., 2018).

Antibacterial Activity and Chemical Synthesis

Research by Gadad et al. (2000) on similar sulfonamide derivatives has demonstrated high antibacterial activity, comparable to established antibiotics like sulfamethoxazole and Norfloxacin (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000). The synthesis and characterization of such compounds have been an area of interest, as seen in works by Zali-Boeini et al. (2015), who focused on the efficient synthesis of benzazole-based sulfonamides in environmentally friendly media (Zali-Boeini, Najafi, Abtahi, & Ghaleshahi, 2015).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-9-4-3-5-12(10(9)2)18-22(20,21)11-6-7-13-14(8-11)17-15(19)16-13/h3-8,18H,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOSHTFNHFKCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679064
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
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N-(2,3-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
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N-(2,3-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
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N-(2,3-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
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N-(2,3-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
Reactant of Route 6
N-(2,3-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

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